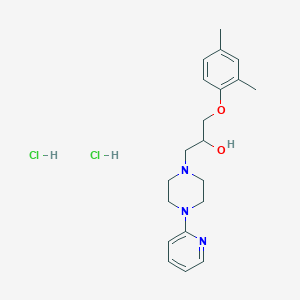
1-(2,4-Dimethylphenoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethylphenoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C20H29Cl2N3O2 and its molecular weight is 414.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,4-Dimethylphenoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that has garnered attention for its potential pharmacological applications. This article discusses its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound's chemical structure and properties are critical for understanding its biological activity. Below is a summary of its molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H27N3O2 |
| Molecular Weight | 353.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | SLCHKAFGCQARQB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been shown to act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The proposed mechanisms include:
- Serotonin Receptor Modulation : The compound may interact with serotonin receptors, influencing mood and anxiety pathways.
- Dopamine Receptor Interaction : Potential effects on dopamine pathways could contribute to its antidepressant properties.
- Inhibition of Specific Enzymes : It may inhibit enzymes involved in neurotransmitter metabolism, enhancing the availability of key neurotransmitters.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antidepressant Effects
A study investigated the antidepressant-like effects of this compound in animal models. The results indicated significant reductions in depressive behaviors in forced swim tests and tail suspension tests, suggesting potential efficacy as an antidepressant agent .
Neuroprotective Properties
The compound has demonstrated neuroprotective effects in vitro. It was found to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, indicating a potential role in protecting against neurodegenerative diseases .
Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokine production in activated microglia, suggesting it may have therapeutic potential for inflammatory conditions affecting the CNS .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Major Depressive Disorder : A clinical trial evaluated the efficacy of this compound in patients with major depressive disorder. Results showed significant improvements in depression scores compared to placebo after 8 weeks of treatment .
- Anxiety Disorders : Another study assessed its effects on anxiety-related behaviors in animal models. The results indicated a reduction in anxiety-like behaviors, supporting its potential use in treating anxiety disorders.
特性
IUPAC Name |
1-(2,4-dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2.2ClH/c1-16-6-7-19(17(2)13-16)25-15-18(24)14-22-9-11-23(12-10-22)20-5-3-4-8-21-20;;/h3-8,13,18,24H,9-12,14-15H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGWSDLHMNETCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=N3)O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














